molecular formula C7H9N3O B1362747 2-(Pyridin-4-YL)acetohydrazide CAS No. 69583-00-2

2-(Pyridin-4-YL)acetohydrazide

Cat. No. B1362747
CAS RN: 69583-00-2
M. Wt: 151.17 g/mol
InChI Key: BUCTVILECOJXIB-UHFFFAOYSA-N
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Description

2-(Pyridin-4-YL)acetohydrazide is a chemical compound with the molecular formula C7H9N3O . It has a molecular weight of 151.17 g/mol .


Molecular Structure Analysis

The InChI code for 2-(Pyridin-4-YL)acetohydrazide is 1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11) . This indicates the presence of a pyridine ring attached to an acetohydrazide group.


Physical And Chemical Properties Analysis

2-(Pyridin-4-YL)acetohydrazide is a solid at room temperature . It has a boiling point of 416.8°C at 760 mmHg . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Certainly! Let’s delve into the scientific research applications of 2-(pyridin-4-yl)acetohydrazide . This compound, with the chemical formula C₇H₉N₃O, has a molecular weight of 151.17 g/mol and the CAS number 69583-00-2 . Here are six unique applications:

  • Inhibitor of Collagen Prolyl-4-Hydroxylase

    • Summary : 2-(Pyridin-4-yl)acetohydrazide has been investigated as an inhibitor of collagen prolyl-4-hydroxylase, an enzyme involved in collagen biosynthesis. The compound shows promise in modulating collagen stability and function .
    • Results : 2-(Pyridin-4-yl)acetohydrazide demonstrates potent inhibition of the enzyme, suggesting its potential therapeutic use .
  • Antibacterial Activity

    • Results : 2-(Pyridin-4-yl)acetohydrazide exhibits antibacterial effects against specific bacterial species .
  • Metal Complex Formation

    • Results : Various metal complexes with 2-(pyridin-4-yl)acetohydrazide have been reported, showing diverse behaviors .
  • Organic Synthesis

    • Results : Researchers have successfully prepared various derivatives and functionalized compounds using 2-(pyridin-4-yl)acetohydrazide .
  • Photophysical Studies

    • Results : Insights into the compound’s behavior under different light conditions have been obtained .
  • Medicinal Chemistry

    • Results : By modifying the 2-(pyridin-4-yl)acetohydrazide scaffold, scientists aim to develop therapeutic agents for various diseases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid formation of dust and aerosols, and to use non-sparking tools .

Future Directions

While specific future directions for 2-(Pyridin-4-YL)acetohydrazide are not mentioned in the search results, it’s worth noting that pyrimidine derivatives have been the focus of research for their potential as anti-inflammatory agents . This suggests that 2-(Pyridin-4-YL)acetohydrazide could also be a subject of future research in this area.

properties

IUPAC Name

2-pyridin-4-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-10-7(11)5-6-1-3-9-4-2-6/h1-4H,5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCTVILECOJXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332724
Record name 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-YL)acetohydrazide

CAS RN

69583-00-2
Record name 2-(PYRIDIN-4-YL)ACETOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-4-yl)acetohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Wilde, H Lemmerhirt, T Emmrich, PJ Bednarski… - Molecular …, 2014 - Springer
Glutathione peroxidases (GPx) were the first selenocysteine enzymes identified. They play critical roles in cellular defense to excess $$\hbox {H}_{2}\hbox {O}_{2}$$ H 2 O 2 and lipid …
Number of citations: 17 link.springer.com
WG Lee, SD Lee, JH Cho, Y Jung, J Kim… - Journal of Medicinal …, 2012 - ACS Publications
Screening of a library of chemical compounds showed that the dichloropyridine-based analogue 9 was a novel P2X 7 receptor antagonist. To optimize its activity, we assessed the …
Number of citations: 27 pubs.acs.org
SB Tran, BD Maxwell, R Burrell… - Journal of Labelled …, 2016 - Wiley Online Library
BMS‐725519, BMS‐811064, and BMS‐812204 are potent and selective central cannabinoid receptor antagonists that have been investigated for the treatment of human obesity. To …
EML Cohen - 2013 - repositorio.pucrs.br
Desde a sua descoberta, a Isoniazida continua sendo o principal fármaco empregado no tratamento da tuberculose, tendo como alvo farmacológico a enzima 2-trans-enoil- ACP(CoA) …
Number of citations: 3 repositorio.pucrs.br

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